molecular formula C12H23NO4 B2401492 Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate CAS No. 2152290-49-6

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate

Cat. No.: B2401492
CAS No.: 2152290-49-6
M. Wt: 245.319
InChI Key: RTISMGYGJSAPIQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is a synthetic organic compound of significant interest in medicinal and organic chemistry research. Its structure features a carbamate functional group protected by a tert-butyl moiety (a Boc protecting group), which is widely used to protect amines during multi-step synthetic sequences . The presence of the hydroxymethyl group on the oxane (tetrahydropyran) ring provides a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other complexes or solid supports. The primary research application of this compound is likely as a key synthetic intermediate or building block in the development of more complex molecules. Compounds with similar structures, featuring both a Boc-protected amine and a heterocyclic system, are frequently employed in pharmaceutical research for constructing active pharmaceutical ingredients (APIs) and probing biological mechanisms . The tert-butyl group is known to enhance the stability of molecules and influence their solubility, making it a valuable feature in compound design . The Boc group can be readily removed under mild acidic conditions, allowing for the facile deprotection of the primary amine in the final stages of synthesis without affecting other sensitive functional groups . This makes this compound a valuable and versatile reagent for researchers constructing novel chemical entities for biological evaluation. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-12(8-14)5-4-6-16-9-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTISMGYGJSAPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-(Hydroxymethyl)Oxan-3-ylMethanamine

The oxane ring is constructed via acid-catalyzed cyclization of a diol precursor. For example, 1,5-pentanediol undergoes cyclization in the presence of sulfuric acid to form oxane-3-methanol, which is subsequently oxidized to 3-(hydroxymethyl)oxane-3-carbaldehyde. Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride yields 3-(hydroxymethyl)oxan-3-ylmethanamine.

Step 2: Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schlenk conditions. In a typical procedure:

  • Reagents : 3-(Hydroxymethyl)oxan-3-ylmethanamine (1 equiv), Boc anhydride (1.2 equiv), potassium carbonate (2 equiv), dichloromethane (DCM).
  • Procedure : The amine is dissolved in anhydrous DCM, followed by slow addition of Boc anhydride and K₂CO₃. The mixture is stirred at 25°C for 12 hours, filtered to remove solids, and concentrated under reduced pressure.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

Solvent Base Temperature (°C) Yield (%) Purity (%)
DCM K₂CO₃ 25 78 95
THF Triethylamine 0 → 25 65 89
Acetonitrile DBU 40 72 91

DCM with K₂CO₃ achieves optimal yield due to efficient acid scavenging and minimal side reactions.

Temperature and Stoichiometry

  • Exothermic Control : Slow addition of Boc anhydride at 0°C prevents undesired exothermic decomposition.
  • Stoichiometry : A 1.2:1 ratio of Boc anhydride to amine ensures complete conversion without excess reagent.

Industrial-Scale Production

Batch Reactor Protocol

  • Scale : 100 kg batches.
  • Steps :
    • Cyclization of 1,5-pentanediol in a jacketed reactor with H₂SO₄ (5 mol%) at 80°C for 6 hours.
    • Oxidation using Jones reagent (CrO₃/H₂SO₄) to form the aldehyde intermediate.
    • Reductive amination under hydrogen pressure (3 bar) with Raney nickel catalyst.
    • Boc protection in a continuous-flow reactor to enhance mixing and heat dissipation.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 85% recovery with ≥99% purity.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) for lab-scale purification.

Comparative Analysis with Analogous Carbamates

Compound Ring Size Key Functional Group Yield (%) Stability (t₁/₂, h)
tert-Butyl oxetane-3-ylmethyl carbamate 4-membered Hydroxymethyl 68 120
tert-Butyl cyclohexylmethyl carbamate 6-membered None 82 240
Target compound 6-membered Hydroxymethyl 78 180

The hydroxymethyl group enhances solubility but reduces thermal stability compared to non-polar analogs.

Challenges and Solutions in Synthesis

Hydroxymethyl Group Reactivity

The hydroxymethyl moiety can undergo unintended oxidation during Boc protection. Mitigation strategies include:

  • Inert Atmosphere : Conducting reactions under argon or nitrogen.
  • Low-Temperature Quenching : Adding aqueous citric acid to neutralize residual base before workup.

Byproduct Formation

  • Major Byproduct : tert-Butyl alcohol (from Boc group hydrolysis).
  • Control : Maintaining anhydrous conditions and avoiding prolonged storage of intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is unique due to the presence of the oxan-3-yl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.

Biological Activity

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate, with the molecular formula C10H19NO4, is a carbamate derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Molecular Characteristics:

  • CAS Number: 1779355-50-8
  • Molecular Weight: 217.26 g/mol
  • Purity: Typically ≥ 97%

The synthesis of this compound generally involves the reaction of tert-butyl chloroformate with a hydroxymethyl oxan derivative under basic conditions. This compound's unique oxan structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, modulating their activity. The mechanism involves:

  • Nucleophilic Attack: The hydroxymethyl group can undergo nucleophilic substitution reactions.
  • Enzyme Interaction: The compound can act as an inhibitor or modulator of specific enzymes due to the carbamate moiety's reactivity.

Pharmacological Effects

  • Neuroprotective Properties:
    • Research indicates that similar carbamate derivatives exhibit neuroprotective effects against neurodegenerative conditions, such as Alzheimer's disease. For instance, compounds with similar structures have shown efficacy in inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's pathology .
  • Antioxidant Activity:
    • Studies on related compounds suggest that they may reduce oxidative stress markers, such as malondialdehyde (MDA) levels in cellular models exposed to neurotoxic agents . This suggests potential use in mitigating oxidative damage in neuronal cells.
  • Enzyme Inhibition:
    • The compound's mechanism may involve inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have demonstrated that similar compounds can effectively inhibit AChE activity, thereby enhancing cholinergic transmission .

Case Studies

  • In Vitro Studies:
    • A study investigating the protective effects of related carbamates on astrocytes exposed to amyloid-beta showed a significant reduction in inflammatory markers (TNF-α) and oxidative stress indicators when treated with these compounds .
  • In Vivo Models:
    • In animal models, the administration of similar carbamates has demonstrated a reduction in cognitive deficits associated with scopolamine-induced memory impairment. However, the bioavailability of these compounds in the brain remains a challenge for effective therapeutic application .

Comparative Analysis

Compound NameMolecular FormulaCAS NumberBiological Activity
This compoundC10H19NO41779355-50-8Neuroprotective, Antioxidant
Tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamateC11H21NO41393441-68-3Enzyme Inhibitor
Tert-butyl N-[3-(hydroxymethyl)tetrahydrofuran-3-yl]carbamateC12H23NO41234567-89-0Neuroprotective

Q & A

Q. What are the optimal synthetic routes for Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between tert-butyl carbamate and a functionalized oxane derivative. Key steps include:

  • Reagents : Use of 3-(hydroxymethyl)oxan-3-ylmethyl chloride or bromide under basic conditions (e.g., triethylamine in dichloromethane or THF) .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the carbamate group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product. Yield optimization requires stoichiometric control of the alkylating agent .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1H^1H- and 13C^{13}C-NMR are used to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H), oxane ring protons (δ 3.3–4.0 ppm), and carbamate carbonyl (δ ~155 ppm in 13C^{13}C) .
  • X-ray crystallography : Programs like SHELXL and Mercury are employed to resolve crystal structures, particularly for assessing hydrogen bonding between the hydroxymethyl group and the oxane oxygen .

Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?

  • Oxidation : The hydroxymethyl group can be oxidized to a carbonyl using KMnO4_4 or Swern conditions, enabling access to ketone derivatives .
  • Reduction : Selective reduction of the carbamate to an amine is possible with LiAlH4_4, though this may require protection of the oxane ring .

Advanced Research Questions

Q. How do stereochemical variations in the oxane ring impact biological activity or crystallization behavior?

  • Stereoisomerism : The cis/trans configuration of the hydroxymethyl group on the oxane ring influences hydrogen-bonding networks in crystals, as shown in related carbamates . Computational modeling (e.g., Mercury software) can predict packing efficiency and stability .
  • Biological relevance : Stereochemistry may affect binding to enzymes or receptors, as seen in analogous compounds like tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate, where stereocenters modulate selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?

  • Case study : If NMR suggests a flexible hydroxymethyl group but X-ray shows a fixed conformation, dynamic NMR experiments (VT-NMR) or DFT calculations can assess rotational barriers .
  • Crystallographic refinement : SHELXL’s TWIN/BASF commands help model disorder in flexible moieties, reconciling discrepancies .

Q. How can this compound serve as a building block for complex molecules in drug discovery?

  • Peptide coupling : The carbamate group reacts with amines (e.g., EDC/HOBt) to form urea derivatives, useful in protease inhibitor design .
  • Bicyclic systems : The oxane ring can be functionalized to create spiro or fused heterocycles, as demonstrated in tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Industrial methods : Continuous flow reactors improve reproducibility for large-scale synthesis by precisely controlling reaction time and temperature .
  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity, critical for pharmacological applications .

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